1,3-Dichloro-5-fluoromethoxy-2,4,6-trifluorobenzene
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Overview
Description
1,3-Dichloro-5-fluoromethoxy-2,4,6-trifluorobenzene is a chemical compound with the molecular formula C7H2Cl2F4O and a molecular weight of 248.99 g/mol . This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a fluoromethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-fluoromethoxy-2,4,6-trifluorobenzene typically involves the fluorination of a precursor compound. One common method involves the use of pentachlorobenzonitrile and alkali metal fluoride as raw materials. The reaction is catalyzed by N,N,N-hexa-substituted guanidine in an organic solvent. The fluorination reaction is followed by hydrolysis under alkaline conditions using sodium hydroxide, and finally, decarboxylation to obtain the desired product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient catalysts and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-fluoromethoxy-2,4,6-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can produce various oxidized products.
Scientific Research Applications
1,3-Dichloro-5-fluoromethoxy-2,4,6-trifluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-fluoromethoxy-2,4,6-trifluorobenzene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and fluoromethoxy group can interact with various enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: A similar compound with three chlorine and three fluorine atoms attached to a benzene ring.
1,3-Dichloro-2,4,6-trifluorobenzene: Another related compound with two chlorine and three fluorine atoms on the benzene ring.
Uniqueness
1,3-Dichloro-5-fluoromethoxy-2,4,6-trifluorobenzene is unique due to the presence of the fluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific scientific research and industrial applications.
Properties
Molecular Formula |
C7H2Cl2F4O |
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Molecular Weight |
248.99 g/mol |
IUPAC Name |
1,3-dichloro-2,4,6-trifluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F4O/c8-2-4(11)3(9)6(13)7(5(2)12)14-1-10/h1H2 |
InChI Key |
RRYVDTZQDGLMIG-UHFFFAOYSA-N |
Canonical SMILES |
C(OC1=C(C(=C(C(=C1F)Cl)F)Cl)F)F |
Origin of Product |
United States |
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